

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Halo-Indazoles

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Compound of Interest

Compound Name: *Methyl 5-bromo-1H-indazole-6-carboxylate*

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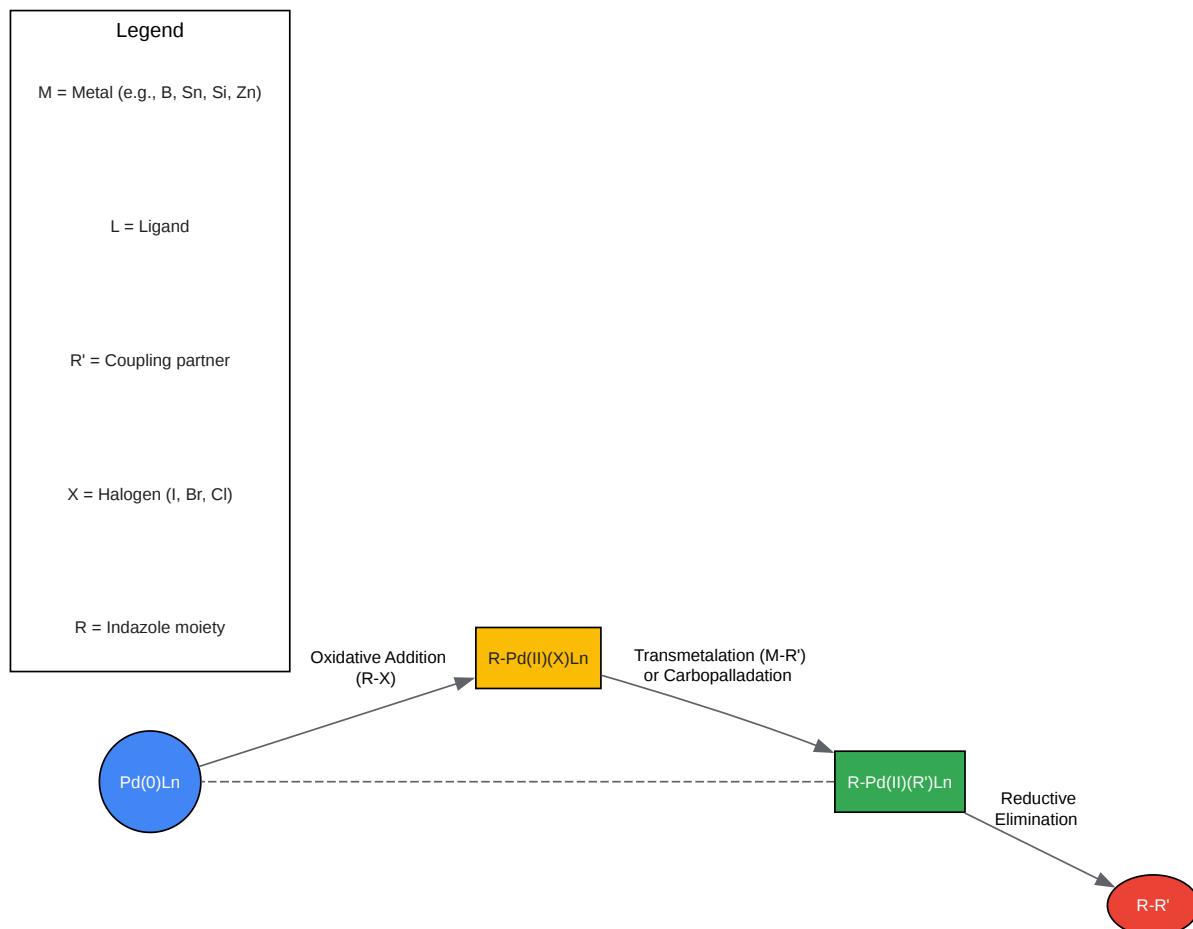
The indazole scaffold is a privileged heterocyclic motif prevalent in a vast array of biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient and versatile methods for the functionalization of the indazole core is of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the synthesis of diverse indazole derivatives, enabling the facile construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of halo-indazoles, covering key transformations including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst reacts with the halo-indazole (R-X) to form a Pd(II) intermediate.
- Transmetalation (for Suzuki, Sonogashira) or Carbopalladation (for Heck): The coupling partner is introduced to the palladium center.
- Reductive Elimination: The coupled product (R-R') is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

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Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between halo-indazoles and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[\[4\]](#)

Data Presentation: Suzuki-Miyaura Coupling of Halo-indazoles

Halo-indazole Derivative	Boronate Acid/Ester	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
N-(6-bromo-1H-indazo-1-yl)acetamide	(4-methoxyphenyl)boronic acid	Pd(PPh ₃) ₄	-	K ₂ CO ₃	1,4-dioxane/water	80-100	N/A	High	[4]
5-bromo-1H-indazole	N-Boc-2-pyrrole boronic acid	Pd(dpfpf)Cl ₂	-	K ₂ CO ₃	Dimethylsulfoxide	80	2	High	[5]
N-(3-bromo-1H-indazo-1-yl-3-carboxamide)	Various arylboronic acids	Pd(dpfpf)Cl ₂ ·DCM	- (0.05 eq.)	K ₂ CO ₃ (3 eq.)	1,4-dioxane/water	RT	8-12	Good to Excellent	[2]
3-bromoindazoles (NH-free)	Various arylboronic acids	Pd(PPh ₃) ₄	-	Cs ₂ CO ₃	1,4-dioxane/EtO/H ₂ O	140 (μW)	N/A	Good	[6]

N-(7-								
bromo								
-1H-	(4-							
indazo	metho							
I-4-	xyphe	Pd(PPh ₃) ₄	-	Cs ₂ CO ₃	DMF	150 (μW)	2	11
yl)-4-	nyl)bor							[7]
methyl	onic							
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Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole

This protocol is adapted from the synthesis of novel pyrrolyl and thiophenyl indazoles.[\[5\]](#)

Materials:

- 5-bromo-1-ethyl-1H-indazole
- N-Boc-2-pyrroleboronic acid
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
- Potassium carbonate (K₂CO₃)
- Anhydrous dimethoxyethane (DME)
- Water
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, a solution of 5-bromo-1-ethyl-1H-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%) in anhydrous DME (10 mL) is stirred under an argon atmosphere for 1 hour.
- To this solution, add sequentially N-Boc-2-pyrroleboronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL).
- The reaction mixture is heated to 80 °C for 2 hours and then allowed to cool to room temperature.
- The mixture is poured into a saturated aqueous NaHCO_3 solution and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford the desired coupled product.

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the C-C bond formation between an unsaturated halide and an alkene, enabling the synthesis of vinyl-indazole derivatives.[\[8\]](#)

Data Presentation: Heck Reaction of Halo-indazoles

Halo-indazole Derivative	Alkene	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
3-Iodo-6-methyl-4-nitro-1H-indazole	Methyl acrylate	Pd(OAc) ₂	-	Na ₂ CO ₃ or TEA	Anhydrous DMF	100-110	4-12	N/A	[8]
5-Iodo-indole	Acrylic acid	Na ₂ PdCl ₄ (2.5)	TXPT S (6.25)	Na ₂ CO ₃	CH ₃ CN/H ₂ O (1:1)	Reflux	N/A	Good	[9]
5-Bromo-indoles	Various alkene	Na ₂ PdCl ₄ (5)	sSPhos (15)	Na ₂ CO ₃	CH ₃ CN/H ₂ O (1:1)	N/A (μW)	N/A	Good	[9]

Note: Data for halo-indoles are included as closely related substrates, as specific data for halo-indazoles in Heck reactions is less prevalent in the literature.[1]

Experimental Protocol: Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole

This protocol details a representative Heck reaction using methyl acrylate as the coupling partner.[8]

Materials:

- 3-Iodo-6-methyl-4-nitro-1H-indazole

- Methyl acrylate
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- Sodium Carbonate (Na_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Schlenk flask or sealed reaction vial
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-6-methyl-4-nitro-1H-indazole (0.5 mmol), Palladium(II) Acetate (0.025 mmol), and Sodium Carbonate (1.0 mmol).
- Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Add anhydrous DMF (2.5 mL) followed by methyl acrylate (0.75 mmol) via syringe.
- Place the sealed flask in a preheated oil bath at 100-110 °C.
- Stir the reaction mixture vigorously for 4-12 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated.
- The crude product is purified by column chromatography.

A note on N-H protection: For some substrates, protection of the indazole nitrogen (e.g., as a Boc or SEM derivative) prior to the Heck reaction may be necessary to improve yields and prevent side reactions.^[8]

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12][13]

Data Presentation: Sonogashira Coupling of Halo-indazoles

Halo-indazole Derivative	Terminal Alkyne	Catalyst System	Base	Solvent	Temp. (°C)	Yield (%)	Reference
6-bromo-3-iodo-1H-indazole	Various terminal alkynes	Pd/C-CuI-PPh ₃	N/A	Ethanol	N/A	Good to Excellent	[14]

Experimental Protocol: General Procedure for Sonogashira Coupling

A general procedure for the Sonogashira coupling of halo-indazoles can be adapted from established methodologies.[10][14]

Materials:

- Halo-indazole
- Terminal alkyne
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous and deoxygenated solvent (e.g., THF, DMF, or toluene)

Procedure:

- To a Schlenk flask, add the halo-indazole (1.0 equiv), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
- Evacuate and backfill the flask with an inert gas.
- Add the anhydrous, deoxygenated solvent, followed by the amine base (2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated.
- The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[\[15\]](#)[\[16\]](#) This reaction has broad applicability in the synthesis of N-aryl indazoles and aminoindazoles.

Data Presentation: Buchwald-Hartwig Amination of Halo-indazoles

Halo-indazole Derivative	Amine	Catalyst	Ligand	Base	Solvent	Temp. (°C)	Yield (%)	Reference
3-Iodo-1-Boc-indazole	Various primary and second ary amines	Various primary and second ary amines	Pd ₂ (dba) ₃	Xantphos	Cs ₂ CO ₃	Toluene	110	Good
3-Bromo-1-Boc-indazole	Various primary and second ary amines	Pd ₂ (dba) ₃	Xantphos	Cs ₂ CO ₃	Toluene	110	Moderate to Good	[17]
3-Iodo-1-(4-methoxybenzyl)-indazole	Aniline	Pd(OAc) ₂	BINAP	NaOtBu	Toluene	80	95	[17]

Experimental Protocol: Synthesis of 3-Aminoindazoles

This protocol is a general representation for the Buchwald-Hartwig amination of halo-indazoles.

[17]

Materials:

- N-protected halo-indazole (e.g., 3-Iodo-1-Boc-indazole)
- Amine

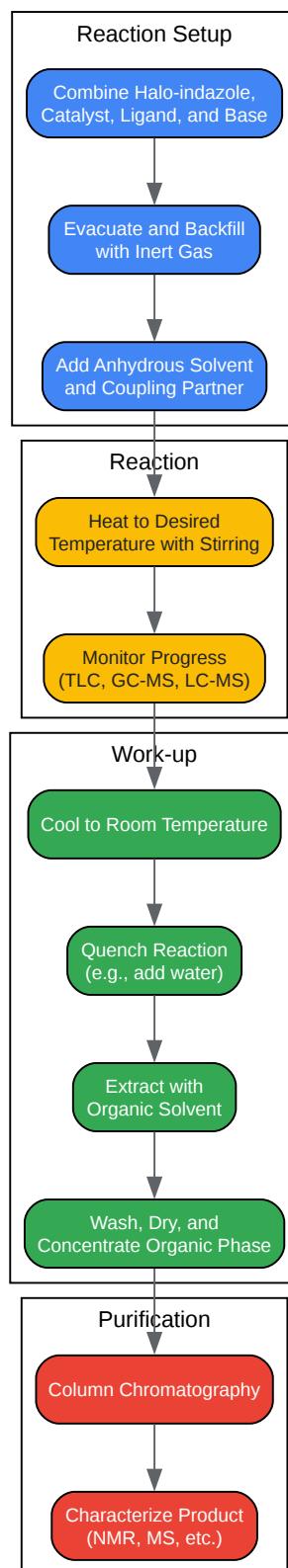
- Palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., Xantphos)
- Base (e.g., Cs_2CO_3 or NaOtBu)
- Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

- In an oven-dried Schlenk tube, combine the N-protected halo-indazole (1.0 equiv), the palladium precursor (e.g., 2 mol% Pd), the phosphine ligand (e.g., 4 mol%), and the base (1.4-2.0 equiv).
- Evacuate and backfill the tube with an inert gas.
- Add the anhydrous solvent, followed by the amine (1.2 equiv).
- Seal the tube and heat the reaction mixture in an oil bath at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
- The filtrate is concentrated, and the crude product is purified by column chromatography.
- If necessary, the protecting group on the indazole nitrogen can be removed under appropriate conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from reaction setup to product isolation.



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Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

These protocols and data provide a solid foundation for researchers to develop and optimize palladium-catalyzed cross-coupling reactions for the synthesis of novel indazole derivatives. The choice of specific conditions, including the catalyst, ligand, base, and solvent, will depend on the nature of the substrates and the desired transformation. Careful optimization is often necessary to achieve high yields and purity.

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